Alagebrium (ALT-711): A Comprehensive Technical Review
Alagebrium (ALT-711): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alagebrium (ALT-711), chemically known as 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-thiazolium chloride, is a pioneering therapeutic agent designed to counteract the detrimental effects of Advanced Glycation End-products (AGEs). AGEs are complex molecules formed through the non-enzymatic reaction of sugars with proteins and lipids, contributing to the pathophysiology of aging and diabetic complications by cross-linking long-lived proteins. This cross-linking leads to increased tissue stiffness and dysfunction. Alagebrium functions as an AGE cross-link breaker, specifically targeting and cleaving α-diketone structures, thereby restoring the structural and functional integrity of tissues. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental findings related to Alagebrium. It includes detailed experimental protocols, tabulated quantitative data from preclinical and clinical studies, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of AGE-related diseases.
Chemical Structure and Properties
Alagebrium is a thiazolium salt that was the first compound clinically tested for its ability to break AGE cross-links.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-thiazolium chloride | [2] |
| Synonyms | ALT-711, Alagebrium Chloride | [1][2] |
| CAS Number | 341028-37-3 (Chloride salt) | [2] |
| Molecular Formula | C₁₃H₁₄ClNOS | [2] |
| Molecular Weight | 267.77 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and DMSO | [3] |
| SMILES | O=C(C1=CC=CC=C1)C[N+]2=CSC(C)=C2C.[Cl-] | [2] |
| InChI Key | MKOMESMZHZNBIZ-UHFFFAOYSA-M | [2] |
Mechanism of Action
Alagebrium's therapeutic effects are primarily attributed to its ability to break pre-formed AGE cross-links, with a secondary mechanism involving the scavenging of AGE precursors.
Primary Mechanism: AGE Cross-link Breaking
The core mechanism of Alagebrium is the chemical cleavage of α-diketone-based covalent cross-links between proteins.[4] These cross-links contribute significantly to the loss of tissue elasticity and function. The positively charged thiazolium ring of Alagebrium is the reactive center responsible for this activity. It specifically targets the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link.[4] It is important to note that while effective against this type of cross-link, there is no evidence to suggest its efficacy against other prevalent AGE cross-links, such as glucosepane.[1]
Secondary Mechanism: Dicarbonyl Scavenging
In addition to its cross-link breaking activity, Alagebrium has been shown to be an effective scavenger of reactive dicarbonyl species, such as methylglyoxal (MG).[5] By trapping these potent AGE precursors, Alagebrium can also inhibit the formation of new AGEs.[4]
Signaling Pathways Modulated by Alagebrium
By reducing the overall AGE burden, Alagebrium indirectly modulates intracellular signaling pathways that are aberrantly activated by AGEs.
The AGE-RAGE-ERK Signaling Pathway
The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) triggers a signaling cascade that leads to increased oxidative stress and a pro-inflammatory state.[5] This involves the activation of NADPH oxidase, subsequent production of Reactive Oxygen Species (ROS), and the activation of downstream signaling molecules like Extracellular signal-Regulated Kinase (ERK).[6] Alagebrium, by breaking down AGEs, reduces the ligand available for RAGE activation, thereby attenuating this pro-inflammatory signaling cascade.[6]
The miR-27b/TSP-1 Signaling Pathway
Nε-carboxymethyl-lysine (CML), a major form of AGEs, can impair angiogenesis.[7] The microRNA miR-27b is known to promote angiogenesis by down-regulating the anti-angiogenic protein thrombospondin-1 (TSP-1).[7] Studies have shown that Alagebrium can rescue CML-induced endothelial dysfunction by modulating the miR-27b/TSP-1 signaling pathway, suggesting a novel mechanism for its therapeutic effects in diabetic vascular complications.[7]
Experimental Protocols and Workflows
This section details key experimental methodologies for the synthesis of Alagebrium and the assessment of its biological activity.
Chemical Synthesis of Alagebrium
The synthesis of Alagebrium is achieved through a direct N-alkylation of 4,5-dimethylthiazole with 2-chloroacetophenone.[2]
Protocol:
-
Dissolve 4,5-dimethylthiazole (1.0 eq) in anhydrous acetonitrile.[2]
-
Add 2-chloroacetophenone (1.05 eq) to the solution.[2]
-
Reflux the mixture for 12-18 hours.[2]
-
Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product.[2]
-
Collect the solid product by vacuum filtration.[2]
-
Wash the precipitate with cold anhydrous acetonitrile, followed by anhydrous diethyl ether.[2]
-
Dry the product under vacuum.[2]
In Vitro AGE Cross-link Breaking Assay
This assay assesses the ability of Alagebrium to break pre-formed AGE cross-links in a collagen matrix.[8]
Protocol:
-
Coat microtiter plates with rat tail tendon collagen.[8]
-
Induce AGE cross-linking by incubating the collagen with a glycating agent (e.g., glycolaldehyde) to form glycated bovine serum albumin (Glycol-BSA).[8]
-
Wash the plates to remove unbound reagents.[8]
-
Add Alagebrium at various concentrations to the wells and incubate.
-
Quantify the remaining AGEs using a fluorescence-based assay or ELISA.
In Vitro Methylglyoxal (MG) Scavenging Assay
This assay determines the direct MG scavenging activity of Alagebrium.[8][9]
Protocol:
-
Prepare a solution of methylglyoxal (e.g., 10 µM) in a suitable buffer.[8]
-
Incubate the mixture at 37°C for various time points.[8]
-
At each time point, stop the reaction and derivatize the remaining MG with o-phenylenediamine (o-PD) to form 2-methylquinoxaline.[8]
-
Quantify the 2-methylquinoxaline adduct using HPLC to determine the amount of MG scavenged by Alagebrium.[9]
In Vivo Diabetic Animal Model Study
This protocol outlines a general procedure to evaluate the therapeutic effects of Alagebrium in a diabetic animal model.[6][8]
Protocol:
-
Induce diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ).[6][8]
-
Confirm hyperglycemia by measuring blood glucose levels.[8]
-
Divide diabetic animals into a treatment group and a control group.[6]
-
Administer Alagebrium to the treatment group (e.g., 10 mg/kg/day) for a specified duration (e.g., 8-16 weeks).[6][8]
-
Throughout the study, monitor physiological parameters such as blood pressure, body weight, and blood glucose.[8]
-
At the end of the study, collect tissues for histological analysis and measurement of AGE levels.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Alagebrium.
Table 1: In Vitro Efficacy of Alagebrium
| Assay | Cell Type/Model | Alagebrium Concentration | Effect | Citation(s) |
| AGE-Induced Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMCs) | 1-100 µM | Dose-dependent inhibition of AGE-stimulated proliferation. | [6] |
| AGE-Induced ROS Production | RASMCs | 1-10 µM | Dose-dependent inhibition of AGE-mediated formation of Reactive Oxygen Species (ROS). | [6] |
| ERK Phosphorylation | RASMCs | 1-10 µM | Significant inhibition of AGE-induced ERK phosphorylation. | [6] |
| Methylglyoxal Scavenging | In vitro assay | 100 µM | Prevents methylglyoxal-induced glucose intolerance. | [9] |
| Collagen Stiffness | Glycated collagen hydrogels | Not specified | Significantly decreased matrix stiffness. | [10] |
Table 2: In Vivo Efficacy of Alagebrium in Animal Models
| Animal Model | Alagebrium Dosage | Duration of Treatment | Key Findings | Citation(s) |
| STZ-induced diabetic rats (carotid injury) | 10 mg/kg/day | 4 weeks | Significantly inhibited neointimal hyperplasia; reduced RAGE expression and oxidative stress. | [6] |
| db/db mice (diabetic nephropathy) | 1 mg/kg/day (i.p.) | 3 and 12 weeks | Decreased serum and tissue AGE (CML) levels; reduced urinary albumin/creatinine ratio; improved renal morphology. | [11] |
| STZ-induced diabetic rats | Not specified | 16-32 weeks | Improved vascular function; decreased collagen cross-linking. | [5] |
| Aged dogs | Oral administration | Not specified | Improved late diastolic and stroke volumetric index; decreased left ventricular stiffness. | [5] |
Table 3: Human Clinical Trial Data for Alagebrium
| Study/Phase | Patient Population | Alagebrium Dosage | Duration of Treatment | Key Outcomes | Citation(s) |
| Phase 2a | Elderly with vascular stiffening | 210 mg/day | 2 months | Improved flexibility of arteries; reduced arterial pulse pressure. | [1] |
| Phase 2 (Systolic Hypertension) | Adults with isolated systolic hypertension | 210 mg twice daily | 8 weeks | Reduced carotid augmentation index and augmented pressure; increased flow-mediated dilation. | [12] |
| DIAMOND (Phase 2, Diastolic Heart Failure) | Elderly with diastolic heart failure | Not specified | Not specified | Reduced left ventricular mass and improved diastolic function. | [5] |
| BENEFICIAL (Phase 2, Chronic Heart Failure) | Patients with stable chronic heart failure (LVEF ≤ 45%) | 200 mg twice daily | 36 weeks | This was a proof-of-concept study to evaluate efficacy and safety; primary and secondary endpoints (aerobic capacity, cardiac function) were unchanged. | [13] |
Conclusion
Alagebrium (ALT-711) represents a significant advancement in the therapeutic strategy against AGE-mediated pathologies. Its well-characterized mechanism of action, involving the breaking of α-diketone cross-links and scavenging of dicarbonyl precursors, provides a strong rationale for its use in conditions associated with increased tissue stiffness, such as diabetic complications and cardiovascular diseases of aging. The extensive preclinical data demonstrates its efficacy in various animal models, and early-phase clinical trials have shown promising results in improving vascular and cardiac function. While further clinical investigation is warranted to fully establish its therapeutic potential and long-term safety, Alagebrium remains a cornerstone molecule for research into the reversal of AGE-related damage and the development of next-generation AGE-breakers. This technical guide provides a comprehensive resource for scientists and clinicians working to advance this important field of medicine.
References
- 1. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alagebrium targets the miR-27b/TSP-1 signaling pathway to rescue Nε-carboxymethyl-lysine-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
